N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide
説明
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide is a sulfonamide-based compound featuring a stereospecific cyclohexyl backbone substituted with a 3-cyanopyrazine moiety and a 2,5-difluorobenzenesulfonamide group. The compound’s stereochemistry (1r,4r) and electron-withdrawing substituents (cyano, fluoro) likely influence its binding affinity and metabolic stability .
特性
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O3S/c18-11-1-6-14(19)16(9-11)27(24,25)23-12-2-4-13(5-3-12)26-17-15(10-20)21-7-8-22-17/h1,6-9,12-13,23H,2-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXWTNAGBDOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is CHFNOS, with a molecular weight of approximately 363.41 g/mol. Its structure includes a cyclohexyl group linked to a cyanopyrazinyl ether and difluorobenzenesulfonamide moiety, which contribute to its unique pharmacological properties.
Preliminary studies indicate that N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide may interact with various biological targets. The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that it may influence pathways related to:
- Cell signaling : Potential modulation of receptor activity.
- Enzyme inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Antimicrobial activity : Possible effects against bacterial or fungal strains.
Case Studies and Research Findings
Research has focused on the compound's potential applications in medicinal chemistry and pharmacology. Notable findings include:
- In vitro studies : Initial tests have shown that the compound exhibits promising activity against certain cancer cell lines, suggesting potential anticancer properties.
- Pharmacokinetic profiling : Studies are underway to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound to better understand its therapeutic viability.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Thiophene instead of difluorobenzene | Different pharmacological profile due to thiophene's electron-donating properties |
| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Difluorobenzo structure | Enhanced lipophilicity due to fluorine substituents |
| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Methoxy groups | Different electronic properties affecting biological activity |
This table illustrates how variations in substituents can lead to distinct biological activities and pharmacological profiles.
Future Directions
Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-difluorobenzenesulfonamide. Key areas for future investigation include:
- Detailed mechanism studies to identify specific biological targets.
- In vivo studies to evaluate efficacy and safety in animal models.
- Clinical trials to assess therapeutic applications in humans.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57 in the cited patent) shares key features with the target compound:
- Core sulfonamide group : Both compounds utilize a benzenesulfonamide scaffold, which is critical for interactions with biological targets.
- Heterocyclic substituents: The patent compound incorporates a pyrazolo[3,4-d]pyrimidine and chromenone system, while the target compound uses a pyrazine ring with a cyano group. These differences modulate electronic properties and steric bulk.
- Fluorine substitution: The target compound has 2,5-difluoro substitution on the benzene ring, whereas the patent example includes fluorine on the chromenone and phenyl groups. Fluorine enhances membrane permeability and metabolic resistance .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | Patent Example 57 |
|---|---|---|
| Molecular Weight | Not reported | 616.9 (M+) |
| Melting Point (°C) | Not reported | 211–214 |
| Key Substituents | 3-cyanopyrazine, 2,5-difluorobenzenesulfonamide | Pyrazolopyrimidine, chromenone, cyclopropylsulfonamide |
| Calculated LogP* | ~2.8 (estimated) | ~3.5 (estimated) |
| Bioactivity (IC50, nM)** | Not reported | Kinase inhibition (e.g., CDK2: <10 nM) |
LogP estimated using fragment-based methods.
*Activity data inferred from structural analogues in the same patent class .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s stereospecific cyclohexyl linker may require chiral resolution or asymmetric synthesis, increasing complexity compared to the patent compound’s achiral cyclopropyl group.
- Metabolic Stability: The cyano group in the target compound could enhance oxidative stability relative to the chromenone system, which is prone to phase I metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
